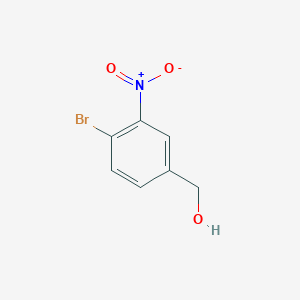

4-Bromo-3-nitrobenzyl alcohol

Übersicht

Beschreibung

4-Bromo-3-nitrobenzyl alcohol is a chemical compound that is part of the benzyl alcohol family, characterized by a bromine atom and a nitro group attached to the benzene ring. This compound is of interest in organic synthesis due to its reactivity and potential applications in the development of pharmaceuticals and other bioactive molecules.

Synthesis Analysis

The synthesis of nitrobenzyl bromides, including this compound, can be achieved through various methods. One approach involves a carbene-catalyzed reductive coupling of nitrobenzyl bromides to nitroalkenes, which proceeds via a single-electron-transfer (SET) process that generates radicals as key intermediates . Another method includes the reaction of benzyl bromide with amines in nitrobenzene-ethanol mixtures, which is a second-order reaction and has been compared with similar reactions using benzyl chloride .

Molecular Structure Analysis

The molecular structure of this compound is influenced by the presence of the nitro and bromo substituents on the benzene ring. These groups can affect the reactivity and stability of the molecule. For instance, the nitro group can stabilize the α-bromo- and α-iodo-4-nitrobenzyl anions through d-orbital resonance, which can retard their α-elimination to form 4-nitrophenylcarbene .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive functional groups. It can participate in nucleophilic substitution reactions, where the bromine atom can be displaced by other nucleophiles . The nitro group can also undergo transformations, such as reduction to an amine, which can further react to form other compounds . Additionally, the alcohol group can be protected using specific protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is stable under oxidizing conditions and can be removed under desilylation conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups. The stability of this compound under various conditions has been studied using high-performance liquid chromatography-ultraviolet (HPLC-UV) assays. It has been found to be labile under acid and alkaline conditions, leading to the formation of degradation products such as 4-hydroxymethyl-3-nitrobenzoic acid . The nitro and bromo substituents also affect the molecule's spectroscopic properties, which can be characterized using techniques such as IR, NMR, and mass spectroscopy 10.

Wissenschaftliche Forschungsanwendungen

Benzylating Agent

4-Bromo-3-nitrobenzyl alcohol, similar to its derivative p-Nitrobenzyl Bromide, serves as a benzylating agent for various functional groups, including heteroatoms and carbon nucleophiles. It is commonly used in organic synthesis due to its ability to facilitate benzyl group transfer (Wardrop & Landrie, 2003).

Analytical Chemistry

Photocatalysis Research

This compound plays a role in photocatalysis research, particularly in the selective photocatalytic oxidation of benzyl alcohol derivatives. Studies have explored its reactivity under various conditions, offering insights into its potential applications in green chemistry and environmentally friendly synthesis methods (S. Higashimoto et al., 2009).

Biochemical Applications

This compound derivatives, such as 2-nitrobenzyl alcohol, have been used in biochemistry for photoaffinity labeling and crosslinking. Their amine selectivity makes them valuable in studying protein interactions and drug discovery (Chenxi Wang et al., 2020).

Catalysis and Synthesis

The compound is also integral in various catalytic and synthetic processes. For instance, it's used in the preparation of other chemical compounds, such as 4-Aminobenzyl Alcohol, through reduction methods, indicating its versatility in synthetic organic chemistry (Wei Chang-mei, 2007).

Electrosynthesis and Electrochemical Studies

Electrochemical studies have utilized this compound in the investigation of novel catalytic activities, such as the reduction of CO2. This highlights its potential application in environmental chemistry and renewable energy research (S. Mohammadzadeh et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-bromo-3-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAANESYOLGFJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647410 | |

| Record name | (4-Bromo-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145547-97-3 | |

| Record name | (4-Bromo-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

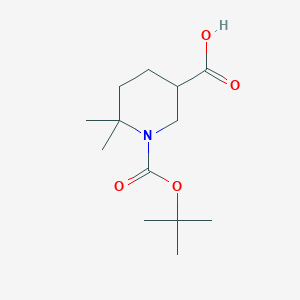

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

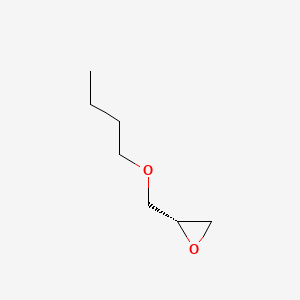

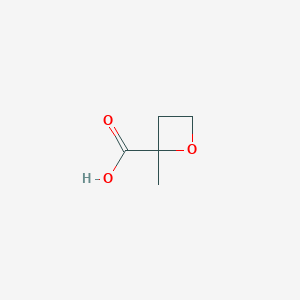

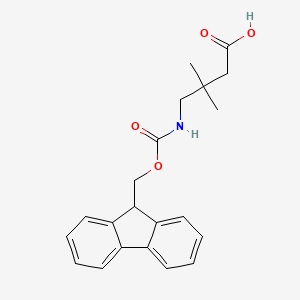

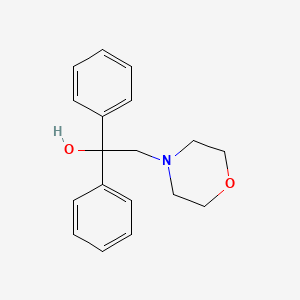

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline](/img/structure/B3031045.png)